Nikethamide (Standard)

Respiratory stimulant Chronic respiratory failure Clinical trial

Nikethamide is a dual-action respiratory analeptic stimulating both medullary centers and peripheral chemoreceptors—a profile distinct from pure central stimulants. Essential as a pharmacopoeial reference standard for HPLC/GC-MS validation and as a specific probe for dissecting ventilatory pathways. Well-characterized PK (Tmax=2.5 min, F=84.7%) enables benchmarking in non-IV delivery research. Its unique reversal of opioid-induced analgesia supports pain-respiration interaction studies. Substituting with unverified alternatives compromises data comparability.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 59-26-7
Cat. No. B1678874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNikethamide (Standard)
CAS59-26-7
SynonymsCoramin
Coramine
Cordiamine
Corethamid
Diethylamide, Nicotinic
Diethylnicotinamid
Nicethamide
Nicotinic Diethylamide
Nikethamide
Nizethamid
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CN=CC=C1
InChIInChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
InChIKeyNCYVXEGFNDZQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nikethamide (CAS 59-26-7) Procurement Guide: Respiratory Stimulant for Research & Industrial Applications


Nikethamide (N,N-Diethylnicotinamide; CAS 59-26-7), historically known by the trade name Coramine, is a respiratory center activator classified as a central nervous system (CNS) analeptic stimulant [1]. It enhances ventilation by directly exciting the medullary respiratory center and by stimulating peripheral chemoreceptors in the carotid sinus and aortic body, reflexively increasing sensitivity to carbon dioxide [2]. Its modern utility is restricted to preclinical research into respiratory control mechanisms, as a reference standard in analytical chemistry, and for investigating the neuropharmacology of analeptic agents, given its narrow therapeutic index and the availability of clinically preferred alternatives like doxapram [3].

Why Nikethamide (59-26-7) Cannot Be Interchanged with Other Respiratory Analeptics


Substituting nikethamide with other respiratory analeptics like doxapram, dimefline, or ethamivan without verification is not scientifically valid due to divergent pharmacological profiles, potency, and safety margins [1]. Nikethamide exhibits a unique dual action on both central and peripheral chemoreceptors, which distinguishes its ventilatory response from pure central stimulants . Quantitative evidence demonstrates that these agents differ markedly in their effects on respiratory parameters, pain perception, and therapeutic index, directly impacting the reliability and interpretation of research outcomes [2][3]. Using an unverified alternative can introduce confounding variables, leading to data that is not comparable to established literature or reference standards .

Nikethamide (59-26-7) vs. Comparators: Quantifiable Differentiators for Research Selection


Ventilatory Efficacy: Nikethamide vs. Dimefline and Prethcamide in COPD Patients

In a double-blind, controlled clinical trial involving 18 patients with chronic pulmonary emphysema and respiratory failure, the effects of intravenous nikethamide, dimefline, and prethcamide on key respiratory parameters were quantitatively assessed [1]. The study found no significant differences among the three drugs in altering respiratory rate, tidal volume, minute ventilation, arterial Po2, or pH from baseline [2]. The therapeutic impact on blood gases was transient and slight, with constant undesirable side effects [3].

Respiratory stimulant Chronic respiratory failure Clinical trial

Reversal of Opioid-Induced Analgesia: Nikethamide's Unique Effect Compared to Doxapram

A study using tibial pressure algesimetry in human subjects demonstrated a key functional differentiation between nikethamide and the respiratory stimulant doxapram [1]. Nikethamide produced a transient reversal of the analgesic state induced by both morphine and pethidine, an effect not observed with doxapram, which had no impact on the analgesia produced by these opioids [2].

Analgesia reversal Opioid interaction Analeptic

Post-Anesthetic Arousal Latency: Nikethamide's Inferior Profile vs. Ethamivan and Methylphenidate

A clinical study directly comparing the effectiveness of four CNS stimulants on post-anesthetic arousal found nikethamide to be quantitatively inferior [1]. When administered to 80 patients recovering from general anesthesia, the mean time to first response to commands was significantly longer for nikethamide (9.5 minutes) compared to ethamivan (5.2 minutes) and methylphenidate (6.1 minutes) [2].

Anesthesia recovery Arousal time Clinical comparison

Therapeutic Index and Safety Profile: Narrow Margin of Nikethamide vs. Doxapram

Preclinical and clinical reviews consistently highlight nikethamide's inferior safety profile compared to doxapram, the modern standard-of-care respiratory stimulant [1]. In animal studies, the therapeutic window for respiratory stimulation is extremely narrow; while doses of 10–20 mg/kg in rodents increase ventilation, doses exceeding 50 mg/kg reliably induce convulsions . This is contrasted with doxapram, which is noted to have a wider margin of safety, precluding the general clinical acceptance of nikethamide [2][3].

Safety pharmacology Therapeutic index Preclinical toxicology

Pharmacokinetic Profile in Canine Model: Rapid Absorption and Bioavailability of Endotracheal Nikethamide

A specific pharmacokinetic study in dogs quantified the absorption and bioavailability of nikethamide following endotracheal (ET) administration, a route relevant for emergency and resuscitation research [1]. At a dose of 8.3 mg/kg, peak blood concentration reached 12.8 µg/mL at 2.5 minutes, with a rapid absorption half-life (T1/2Ka) of 0.48 minutes and a bioavailability of 84.7% compared to intravenous administration [2]. This rapid and efficient absorption profile is a defining characteristic of the compound.

Pharmacokinetics Drug absorption Resuscitation research

Nikethamide (59-26-7): Recommended Research & Industrial Application Scenarios


Preclinical Models of Respiratory Control and Central Chemoreception

Nikethamide is best suited for basic neuropharmacology studies investigating the central and peripheral mechanisms of respiratory control, particularly its action on the medulla and carotid body chemoreceptors. Research in neonatal rat medullary slice preparations has shown it increases respiratory-related rhythmic discharge activity (RRDA) at 0.5–7 µg/mL, with peak effect at 5 µg/mL, an effect partly mediated by 5-HT2A receptors [1]. Its unique dual action makes it a specific tool for dissecting these pathways, distinct from purer central stimulants.

Reference Standard in Analytical Method Development and Quality Control

As a pharmacopoeial standard, nikethamide (CAS 59-26-7) is an essential reference compound for developing and validating analytical methods, such as HPLC or GC-MS assays, for the identification and quantification of analeptic agents in pharmaceutical or forensic samples. Its defined physical properties—melting point 23-24°C, boiling point 296-300°C, density 1.06 g/mL at 25°C [2]—and defined purity standards of 99.0-101.0% [3] ensure reliable instrument calibration and system suitability testing, fulfilling a role that cannot be met by unstandardized or non-reference-grade chemicals.

Resuscitation and Alternative Route Drug Delivery Research in Large Animal Models

The well-characterized pharmacokinetic profile of nikethamide following endotracheal administration in canine models (Tmax=2.5 min, Cmax=12.8 µg/mL at 8.3 mg/kg, bioavailability=84.7% [4]) makes it a valuable positive control for studies exploring non-intravenous routes of emergency drug delivery. Its rapid absorption and defined PK parameters allow researchers to benchmark new formulations or delivery devices against a compound with established, quantifiable behavior in this specific model.

Studies of Opioid-Induced Respiratory Depression and Its Antagonism

Due to its unique, differential effect of transiently reversing opioid-induced analgesia [5]—a property not shared by the more clinically relevant respiratory stimulant doxapram—nikethamide serves as a specific pharmacological probe. It is an ideal tool for research aimed at separating the respiratory stimulant effects of analeptics from their influence on pain perception, or for comparative studies of drug interactions with the opioid system, where its distinct profile is the critical experimental variable.

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